

Synthesis procedure for 1-Chloro-N-methylisoquinolin-8-amine

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Compound of Interest

Compound Name: *1-Chloro-N-methylisoquinolin-8-amine*

CAS No.: *1374652-55-7*

Cat. No.: *B1460170*

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Executive Summary

This application note details the synthesis of **1-Chloro-N-methylisoquinolin-8-amine** (CAS: 1374652-55-7), a critical heterocyclic building block for kinase inhibitors and DNA-intercalating therapeutics.^{[1][2]}

The procedure addresses the two primary synthetic challenges associated with this scaffold:

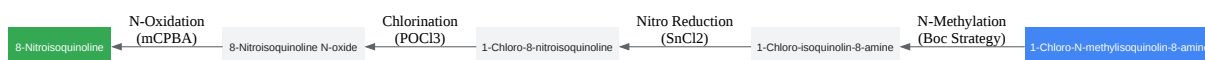
- **Regioselective Chlorination:** Installing a chlorine atom at the C1 position while preserving the C8 functionality.^[1]
- **Selective N-Monomethylation:** Preventing over-alkylation (dimethylation) of the C8-amine, a common pitfall in peri-substituted isoquinolines.^[1]

Protocol Strategy: The optimized route utilizes a "Nitro-First, Chloro-Second" strategy.^[1] We begin with 8-nitroisoquinoline to leverage the nitro group's stability during the harsh C1-chlorination conditions (

), followed by a chemoselective reduction and a controlled Boc-mediated methylation to ensure high purity.[1]

Retrosynthetic Analysis

The logical disconnection reveals 8-nitroisoquinoline as the ideal starting material.[1] The C1-chlorine is installed via the rearrangement of the N-oxide, a classic Meisenheimer-type activation.[1]



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Figure 1: Retrosynthetic pathway designed to preserve the labile C1-chloride during amine functionalization.

Safety & Hazard Protocols

Reagent	Hazard Class	Critical Precaution
Phosphorus Oxychloride ()	Corrosive, Toxic	Reacts violently with water.[1] Quench slowly into ice at <0°C. Use strictly in a fume hood.
m-CPBA	Oxidizer, Explosive	Shock sensitive in dry form.[1] Do not concentrate to dryness. [1] Store at 2-8°C.
Methyl Iodide (MeI)	Carcinogen, Neurotoxin	Extreme alkylating agent.[1] Use double-gloving and a closed dispensing system.
Stannous Chloride ()	Corrosive, Irritant	Acidic hydrolysis releases HCl gas.[1] Maintain ventilation.[1]

Detailed Experimental Protocol

Step 1: N-Oxidation of 8-Nitroisoquinoline

Rationale: The nitrogen atom must be activated as an N-oxide to facilitate nucleophilic attack by chloride at the C1 position.[1]

- Dissolution: Dissolve 8-nitroisoquinoline (10.0 g, 57.4 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask.
- Oxidation: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (70%, 15.6 g, 63.1 mmol) portion-wise over 20 minutes.
- Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (100% EtOAc); product is more polar than starting material.[1]
- Workup: Wash the organic layer with sat.[1]
(3 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1]
- Isolation: Dry over
, filter, and concentrate.
- Yield: Expect ~9.5 g (87%) of a yellow solid.
 - Checkpoint: Ensure complete removal of acid; residual acid can interfere with the next step.[1]

Step 2: Regioselective Chlorination (The Meisenheimer Rearrangement)

Rationale:

acts as both the activating agent and the nucleophile source.[1] The nitro group at C8 does not sterically hinder C1 chlorination.[1]

- Setup: Place 8-nitroisoquinoline N-oxide (9.0 g, 47.3 mmol) in a dry pressure tube or round-bottom flask with a reflux condenser.

- Reagent Addition: Add (45 mL) carefully. The solid will dissolve.[\[1\]](#)
- Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken.
- Quenching (CRITICAL): Cool the mixture to RT. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Maintain internal temp <20°C.
- Neutralization: Adjust pH to ~8 using solid or 28% [. \[1\]](#)
- Extraction: Extract with DCM (3 x 150 mL). Wash combined organics with brine.[\[1\]](#)
- Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 1-chloro-8-nitroisoquinoline. [\[1\]\[3\]](#)
- Yield: Expect ~7.5 g (76%).

Step 3: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation (

) causes hydrogenolysis (de-chlorination) of the C1-Cl bond.[\[1\]](#) We use Stannous Chloride (

) to selectively reduce the nitro group while leaving the aryl chloride intact.[\[1\]](#)

- Reaction: Dissolve 1-chloro-8-nitroisoquinoline (5.0 g, 24.0 mmol) in Ethanol (100 mL). Add (27.0 g, 120 mmol).
- Heating: Heat to 70°C for 3 hours.
- Workup: Cool to RT. Pour into ice water. Basify to pH 9 with 1N NaOH. The tin salts will form a thick slurry.[\[1\]](#)

- Filtration: Filter the slurry through Celite to remove tin salts. Wash the Celite pad with EtOAc.
[1]
- Extraction: Separate the filtrate layers. Extract aqueous phase with EtOAc.[1]
- Isolation: Concentrate to obtain 1-chloroisoquinolin-8-amine.
- Yield: Expect ~3.8 g (89%).

Step 4: Controlled N-Monomethylation (Boc-Strategy)

Rationale: Direct methylation of primary amines often leads to mixtures of mono- and di-methylated products.[1] The Boc-protection strategy guarantees the synthesis of the secondary amine.[1]

Phase A: Boc Protection[1]

- Dissolve 1-chloroisoquinolin-8-amine (3.0 g, 16.8 mmol) in THF (50 mL).
- Add

(4.4 g, 20.1 mmol) and DMAP (0.2 g). Reflux for 4 hours.
- Concentrate and pass through a short silica plug to obtain tert-butyl (1-chloroisoquinolin-8-yl)carbamate.

Phase B: Methylation

- Dissolve the Boc-carbamate in dry DMF (30 mL) under

. Cool to 0°C.[1]
- Add NaH (60% dispersion, 0.81 g, 20.2 mmol). Stir for 30 min (gas evolution).
- Add Methyl Iodide (MeI) (1.26 mL, 20.2 mmol) dropwise.
- Stir at RT for 2 hours. Quench with water and extract with EtOAc.[1]

Phase C: Deprotection

- Dissolve the crude methylated intermediate in DCM (20 mL).
- Add Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 2 hours.
- Concentrate to remove TFA.[1] Redissolve in DCM and wash with sat.[1] (free-basing).
- Final Purification: Flash chromatography (DCM/MeOH 98:2).
- Final Yield: Expect ~2.4 g (74% over 3 steps).

Analytical Validation

Parameter	Specification	Notes
Appearance	Yellow to orange solid	Oxidizes slowly in air; store under Argon.[1]
NMR (DMSO-)	2.85-2.95 (s, 3H,)	Diagnostic doublet if coupled to NH; singlet if broad.[1]
NMR (Aromatic)	7.5-8.2 (m, 5H)	C3/C4 protons show characteristic isoquinoline coupling ().[1]
LC-MS (ESI+)	193.04	Chlorine isotope pattern (ratio 3:[1]1) must be visible.[1]

Troubleshooting Guide

- Problem: Loss of Chlorine atom during Step 3.
 - Cause: Presence of trace Pd or excessive heating if using Fe/acid.[1]
 - Solution: Switch strictly to

or

at mild temperatures (60°C).[1]

- Problem: Dimethylation in Step 4.
 - Cause: If skipping the Boc-route and using direct alkylation.[1]
 - Solution: Use the Boc-route described. Alternatively, use reductive amination with Paraformaldehyde and NaOMe/NaBH₄, but optimization is required to prevent over-reaction.[1]
- Problem: Low yield in Step 2 (Chlorination).
 - Cause: Incomplete N-oxide formation or wet reagents.[1]
 - Solution: Dry the N-oxide thoroughly before adding
.[1] Water reacts violently with
, destroying the reagent.[1]

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- Isoquinoline N-Oxide Chlorination
 - Title: Synthesis of 1-chloroisoquinoline.[1]
 - Source: ChemicalBook / WO2013/92979.[1]
- Nitro Reduction in Presence of Aryl Halides
 - Title: Synthesis routes of 5-Amino-1-chloroisoquinoline (Analogous protocol).
 - Source: BenchChem / US07312233B2.[1]
- General 8-Aminoquinoline Functionalization
 - Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines.[1]

- Source: Canadian Journal of Chemistry (via Scholaris).[1]
- URL:[[Link](#)][1]
- Target Molecule Identification
 - Title: **1-Chloro-N-methylisoquinolin-8-amine** (CAS 1374652-55-7).[1][2][4][5][6][7]
 - Source: ChemBK.[1]
 - URL:[[Link](#)][1]

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